

(2-Bromophenyl)boronic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(2-Bromophenyl)boronic acid	
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(2-Bromophenyl)boronic acid, a versatile reagent in modern organic synthesis, plays a pivotal role in the construction of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its utilization in palladium-catalyzed cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Identity and Synonyms

(2-Bromophenyl)boronic acid is an organoboron compound featuring a boronic acid functional group ortho to a bromine atom on a benzene ring. This substitution pattern imparts unique reactivity to the molecule. For clarity and consistency in research and documentation, it is essential to be familiar with its various synonyms and identifiers.



Identifier Type	Value
Systematic Name	(2-Bromophenyl)boronic acid
Common Synonyms	2-Bromobenzeneboronic acid, o- Bromophenylboronic acid[1]
Abbreviations	o-BBBA[2][3]
CAS Number	244205-40-1[1][2][3][4][5]
Molecular Formula	C ₆ H ₆ BBrO ₂ [1][2]
SMILES	B(C1=CC=CC=C1Br)(O)O[2]
InChI	InChI=1S/C6H6BBrO2/c8-6-4-2-1-3- 5(6)7(9)10/h1-4,9-10H[2][5]

Physicochemical Properties

The physical and chemical properties of **(2-Bromophenyl)boronic acid** are critical for its handling, storage, and application in chemical reactions. The data presented below has been compiled from various sources to provide a reliable reference.

Property	Value
Molecular Weight	200.83 g/mol [1][2]
Appearance	White to off-white powder or crystal[1][4]
Melting Point	113-115 °C[1][6][7]
Boiling Point (Predicted)	329.2 ± 44.0 °C[2]
Density (Predicted)	1.67 ± 0.1 g/cm ³ [2]
pKa (Predicted)	8.25 ± 0.58[2]
Solubility	Sparingly soluble in methanol; slightly soluble in acetonitrile, chloroform, and DMSO; limited solubility in water.[2]



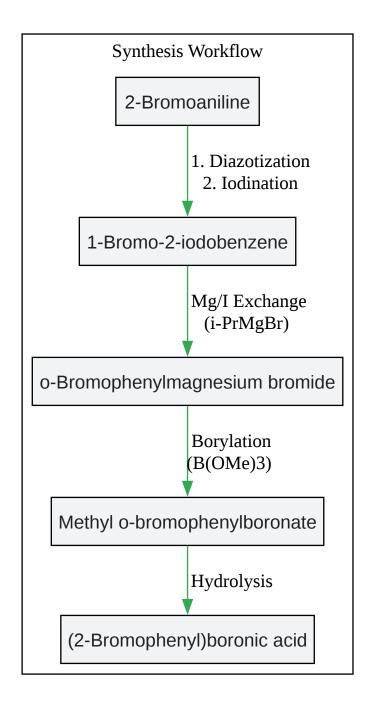
Synthesis and Reaction Mechanisms

(2-Bromophenyl)boronic acid is a valuable building block, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[8]

Synthesis of (2-Bromophenyl)boronic acid

A common synthetic route to **(2-Bromophenyl)boronic acid** begins with 2-bromoaniline. The process involves a sequence of standard organic transformations.[1][4][5]





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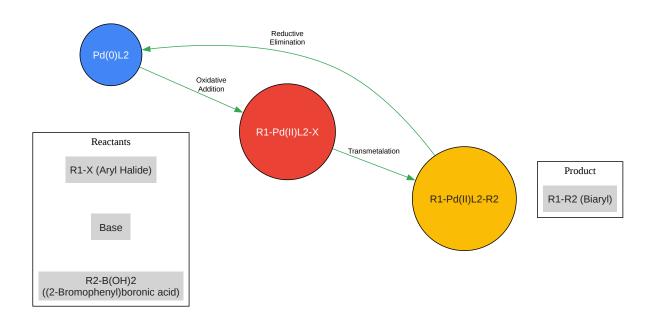
Caption: Workflow for the synthesis of (2-Bromophenyl)boronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like **(2-Bromophenyl)boronic acid**) with an organic halide or triflate.[8] The



reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of (2-Bromophenyl)boronic acid and its application in a Suzuki-Miyaura coupling reaction. Researchers should adapt these procedures based on the specific substrates and available laboratory equipment.



Protocol for the Synthesis of (2-Bromophenyl)boronic acid from 1-Bromo-2-iodobenzene

This procedure outlines the conversion of 1-bromo-2-iodobenzene to **(2-Bromophenyl)boronic acid** via a Grignard reaction followed by borylation and hydrolysis.[1][4] [9]

Materials:

- 1-Bromo-2-iodobenzene
- Isopropylmagnesium bromide (i-PrMgBr) solution
- Trimethyl borate (B(OMe)₃)[9]
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCI), aqueous solution
- · Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 1-bromo-2-iodobenzene and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add the isopropylmagnesium bromide solution dropwise while maintaining the temperature. Stir the mixture for 1-2 hours at this temperature to facilitate the magnesium-iodine exchange.
- Borylation: To the freshly prepared Grignard reagent, slowly add a solution of trimethyl borate
 in anhydrous THF, ensuring the temperature remains below -60 °C.[10] After the addition is
 complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.



- Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl. Stir vigorously for 1-2 hours until two clear layers form.
- Work-up and Purification: Transfer the mixture to a separatory funnel and extract the
 aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry
 over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced
 pressure to yield the crude product. The crude (2-Bromophenyl)boronic acid can be further
 purified by recrystallization.

Protocol for Suzuki-Miyaura Coupling of (2-Bromophenyl)boronic acid with 4-Bromoanisole

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize 2-bromo-4'-methoxybiphenyl.

Materials:

- (2-Bromophenyl)boronic acid
- 4-Bromoanisole
- Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[3]
- Triphenylphosphine (PPh₃) or other suitable phosphine ligand
- Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[11]
- 1,4-Dioxane and water (or another suitable solvent system like toluene/ethanol)[3][12]
- · Ethyl acetate
- Argon or Nitrogen gas for inert atmosphere

Procedure:

• Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask, combine (2-Bromophenyl)boronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), the



palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

- Solvent Addition and Degassing: Evacuate the vessel and backfill with an inert gas (repeat three times). Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure. The crude product can be purified by flash column chromatography
 on silica gel to yield the desired biaryl product.

Conclusion

(2-Bromophenyl)boronic acid is a cornerstone reagent for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials such as those used in OLEDs.[1][13][14] Its reliable synthesis and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for synthetic chemists. The protocols and data provided in this guide offer a solid foundation for its effective use in research and development.

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